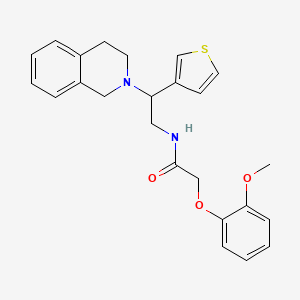

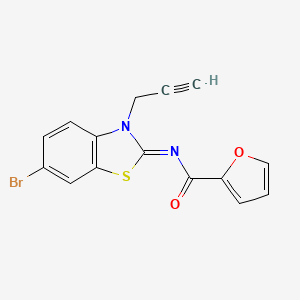

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the related compounds synthesized in these studies offer insights into the chemical characteristics and potential applications of such molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by arylating the carboxamide with triphenylphosphine palladium catalyst and potassium phosphate base to yield various analogues . Similarly, the synthesis of antipyrine derivatives involved good yields and was characterized spectroscopically . Another related compound, 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, was synthesized through a series of reactions including N-methylation, reduction, condensation, and Jacobson oxidation . These methods provide a framework for the synthesis of the compound , suggesting that it may be synthesized through similar pathways involving halogenation, amide formation, and further functionalization.

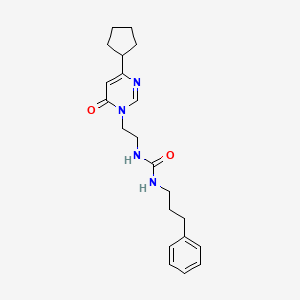

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations were employed to understand the intermolecular interactions in antipyrine-like derivatives . These analyses revealed the presence of hydrogen bonds and π-interactions that stabilize the molecular structure. The crystal packing was found to be mainly stabilized by N–H⋯O and C–H⋯O hydrogen bonds, with additional C–H⋯π and lone pair⋯π contacts . Such detailed structural analysis is crucial for understanding the behavior of the compound "this compound" and predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various transformations. For example, the 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole underwent formylation and acylation reactions . These transformations indicate the potential of the compound to participate in further chemical reactions, which could be useful in the development of new derivatives with enhanced biological activities or specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often influenced by their molecular structure. The presence of halogen atoms, amide groups, and aromatic systems can affect the compound's solubility, stability, and reactivity. The anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues were investigated, showing significant effectiveness against drug-resistant bacteria . This suggests that the compound "this compound" may also exhibit interesting biological properties, which could be explored in further studies.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, a compound of interest in various synthetic and medicinal chemistry research, has been involved in studies focusing on its synthesis and chemical properties. Research has shown that compounds with similar structures can be synthesized through various chemical reactions, including electrophilic substitution, bromination, formylation, and acylation. For instance, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole derivatives have been explored, demonstrating the potential for diverse chemical transformations and the synthesis of novel compounds with potential applications in various fields of chemistry and biology (Aleksandrov & El’chaninov, 2017).

Molecular Structure Analysis

In the context of molecular structure analysis, the crystal and molecular structure of similar compounds has been thoroughly investigated, providing insights into their geometric configurations, intermolecular hydrogen bonding, and π-π interactions. Such structural analyses are crucial for understanding the physicochemical properties of these compounds and their potential interactions with biological targets. For example, the study of the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine revealed significant information about its solid-state geometry and intermolecular interactions, which could be relevant for designing compounds with specific biological activities (Rodi et al., 2013).

Mécanisme D'action

Target of action

Compounds with a benzothiazole structure are often involved in interactions with various proteins and enzymes due to their aromatic nature and ability to form stable complexes .

Biochemical pathways

The exact biochemical pathways affected by this compound would depend on its specific targets. Benzothiazole derivatives have been found to have a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects .

Propriétés

IUPAC Name |

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O2S/c1-2-7-18-11-6-5-10(16)9-13(11)21-15(18)17-14(19)12-4-3-8-20-12/h1,3-6,8-9H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKCEDHINFYMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide](/img/structure/B2520851.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)

![2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2520860.png)

![tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2520863.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2520871.png)

![2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2520872.png)